![molecular formula C24H26N2O5S B2508787 butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251568-32-7](/img/structure/B2508787.png)
butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzothiazin core and the butyl benzoate moiety are present in the compounds discussed. These structural elements are often associated with biological activity, as seen in the synthesis of anti-juvenile hormone agents and compounds with analgesic properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate involved the preparation of a compound with a benzoate moiety, which is a crucial step similar to what would be expected in the synthesis of this compound . Additionally, the synthesis of butyl and glycosyl carbodithioates from enaminone derivatives suggests a possible route for introducing the butyl group into the benzothiazin core .
Molecular Structure Analysis
The molecular structure of compounds with benzothiazin cores is characterized by the presence of a heterocyclic system containing sulfur and nitrogen atoms, which can significantly influence the electronic distribution and, consequently, the reactivity of the molecule. X-ray crystallography has been used to elucidate the structures of related compounds, providing detailed insights into their three-dimensional conformations . This technique would be essential for confirming the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving benzothiazin derivatives can be quite diverse, depending on the substituents present on the core structure. For example, the reactivity of the carbodithioate group in the presence of carbon disulfide and subsequent alkylation with n-butyl bromide indicates a pathway for modifying the benzothiazin ring system . The presence of a pyrrolidinylcarbonyl group in the compound of interest suggests that similar alkylation reactions could be used to introduce this moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazin derivatives are influenced by their molecular structure. The presence of polar functional groups such as the dioxido and pyrrolidinylcarbonyl groups would affect the solubility, melting point, and stability of the compound. The benzoate moiety, as seen in related compounds, contributes to the lipophilicity of the molecule, which is an important factor in determining its pharmacokinetic properties . The analgesic and blood pressure-lowering effects of similar compounds suggest that the compound of interest may also exhibit significant pharmacological activity .
Applications De Recherche Scientifique
1. Potential in Treating Neurological Conditions
One notable application of compounds structurally related to butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is in the treatment of neurological conditions. For instance, a study focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs and have shown promise in preclinical seizure models (Kamiński et al., 2015).
2. Antimicrobial Activities
Compounds with similar structural characteristics have also demonstrated antimicrobial activities. Research involving synthetic butenolides and their pyrrolone derivatives, for example, showed significant antibacterial and antifungal activities. This suggests potential therapeutic applications in treating microbial diseases (Husain et al., 2010).
3. Application in Synthesis and Chemical Reactions
These compounds play a crucial role in the synthesis of various chemical structures. For instance, research involving the synthesis of heterocycles like pyridine derivatives, which possess diverse biological activities, indicates the importance of such compounds in developing pharmaceutical agents. These heterocycles have been reported as COX-2 inhibitors and cardiotonic agents (Ashok et al., 2006).
4. Potential in Cancer Research
The structure of this compound suggests potential application in cancer research. Similar structures have been involved in the development of compounds with antitumor properties, indicating a possible role in cancer treatment and research.
5. Electrochemical Applications
Electrochemical polymerization of compounds with similar structures has been studied, suggesting applications in material science. For example, research on electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole shows potential in developing polymer films with high stability and electrocatalytic activity (Lengkeek et al., 2010).
Propriétés
IUPAC Name |
butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAGFAKSVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

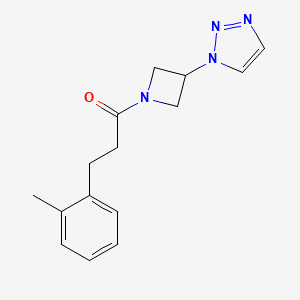
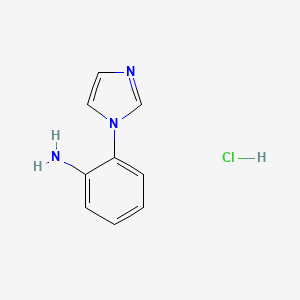
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
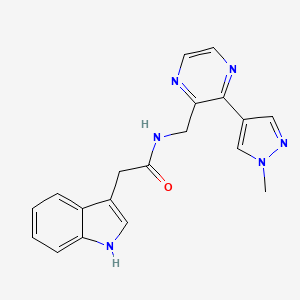
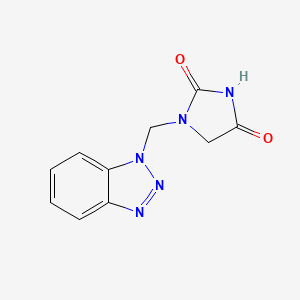
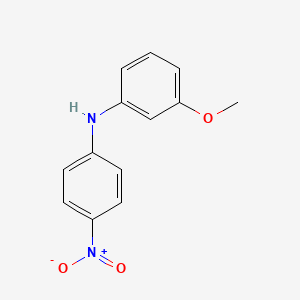
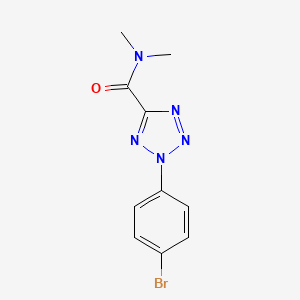
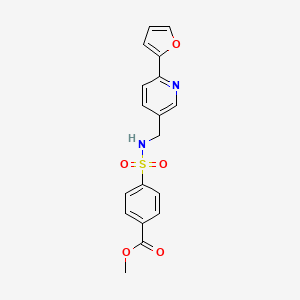
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
